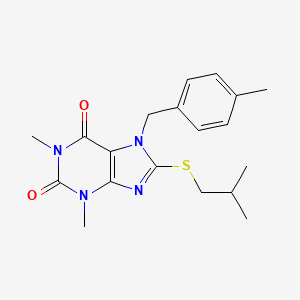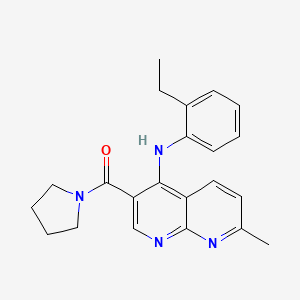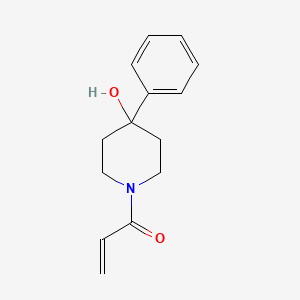
8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as IBU, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IBU is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. PDE inhibitors have been studied extensively for their therapeutic potential in the treatment of various diseases, including cardiovascular, respiratory, and neurological disorders.
Applications De Recherche Scientifique
Anticancer Activity
Purine derivatives have been explored for their anticancer properties. A study by Hayallah (2017) discusses the design, synthesis, and evaluation of new purine-diones, highlighting their potential as anticancer agents. These compounds showed promising inhibition activity against human breast cancer cell lines, suggesting the therapeutic potential of purine derivatives in cancer treatment (Hayallah, 2017).
Neuroprotective Properties
The neuroprotective applications of purine derivatives are another area of significant interest. Brunschweiger et al. (2014) synthesized a series of benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, demonstrating their potential as multitarget drugs for neurodegenerative diseases. These compounds acted as dual-target-directed A1/A2A adenosine receptor antagonists, with several showing triple-target inhibition, offering a promising approach to symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Analgesic and Anti-inflammatory Effects
Purine derivatives have also been investigated for their analgesic and anti-inflammatory effects. Zygmunt et al. (2015) studied new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, finding significant analgesic activity in in vivo models. These findings indicate the potential of purine derivatives as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Mécanisme D'action
Target of Action
The primary target of SMR000010030 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting protein folding and preventing protein aggregation, especially under stress conditions .
Mode of Action
SMR000010030 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix, which can protect the bacteria from antibiotics and the host immune system . By targeting DnaK, SMR000010030 disrupts the normal functioning of the bacteria, thereby preventing biofilm formation .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of dnak, which is involved in protein folding and stress response in bacteria . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a reduction in biofilm formation .
Pharmacokinetics
The pharmacokinetics of SMR000010030, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
The primary result of SMR000010030’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially increase the susceptibility of the bacteria to antimicrobial agents and improve treatment outcomes .
Action Environment
The action, efficacy, and stability of SMR000010030 could potentially be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can influence the action of a compound .
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)11-26-18-20-16-15(17(24)22(5)19(25)21(16)4)23(18)10-14-8-6-13(3)7-9-14/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBFILJASBFVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione | |
CAS RN |
441289-42-5 |
Source


|
| Record name | 8-(ISOBUTYLTHIO)-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)
![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)

